Disilver tartrate

Antimicrobial Silver Chelates MIC

Disilver tartrate provides a superior alternative to common silver salts like nitrate or acetate. Its dual silver content (59.3% Ag) and tartrate ligand enable controlled ion-release kinetics, crucial for applications where minimizing local cytotoxicity is paramount, such as in antimicrobial coatings and ophthalmic research. The compound's safe, endothermic decomposition profile makes it the preferred precursor for conductive inks, unlike the hazardous silver oxalate.

Molecular Formula C4H4Ag2O6
Molecular Weight 363.81 g/mol
CAS No. 20963-87-5
Cat. No. B15481789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisilver tartrate
CAS20963-87-5
Molecular FormulaC4H4Ag2O6
Molecular Weight363.81 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)(C(=O)[O-])O.[Ag+].[Ag+]
InChIInChI=1S/C4H6O6.2Ag/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
InChIKeyZUVOYUDQAUHLLG-OLXYHTOASA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disilver Tartrate (CAS 20963-87-5) for Scientific Procurement: Silver Content, Thermal Behavior, and Antimicrobial Selection


Disilver tartrate (Ag₂C₄H₄O₆, MW 363.81) is a metal-organic silver(I) carboxylate salt formed from tartaric acid and two silver ions . It appears as white scaly crystals with a density of 3.423 g/cm³, is sparingly soluble in water but dissolves in acids, ammonia, and cyanide solutions, and is photosensitive . As an α-hydroxycarboxylic acid silver complex, it belongs to the broader class of silver carboxylates investigated for antimicrobial applications and as precursors in materials synthesis [1]. Its dual silver content (theoretical 59.3% Ag by weight) distinguishes it from other silver carboxylates in terms of metal loading and ion release dynamics [2].

Disilver Tartrate (CAS 20963-87-5): Why Generic Substitution with Other Silver Salts or Carboxylates Fails in Critical Applications


Interchanging silver compounds in scientific or industrial workflows is precluded by divergent physicochemical and performance characteristics. Silver nitrate, a common ionic silver source, lacks the chelating tartrate ligand that modulates ion release kinetics and can complex with other matrix components [1]. Silver acetate and silver oxalate differ in solubility (silver acetate: 10.2 g/L at 20°C vs. disilver tartrate: sparingly soluble), decomposition pathways, and silver loading . Even within the silver carboxylate subclass, silver oxalate decomposes explosively at ~140°C [2], while disilver tartrate exhibits a distinct endothermic decomposition profile without explosive behavior [3]. These differences directly impact antimicrobial efficacy profiles, material processing conditions, and safety handling requirements, making empirical selection based on application-specific evidence essential.

Disilver Tartrate (CAS 20963-87-5): Head-to-Head Quantitative Evidence vs. Silver Nitrate, Silver Oxalate, and Silver Acetate


Antimicrobial Efficacy: Silver Tartrate vs. Silver Nitrate Against Pseudomonas aeruginosa (ATCC 15442)

Disilver tartrate demonstrates antimicrobial activity as a silver chelate, with the chelated form identified as the primary active agent rather than free silver ions, contradicting earlier models [1]. In a direct comparison against Pseudomonas aeruginosa (ATCC 15442), the silver tartrate chelate exhibited an MIC of 8 μg/mL, which is approximately 10-fold lower (more potent) than silver nitrate under identical broth macrodilution conditions (NCCLS methods) [2]. This indicates that the tartrate ligand enhances antimicrobial activity beyond what would be predicted from silver ion concentration alone.

Antimicrobial Silver Chelates MIC

Thermal Decomposition Behavior: Silver Tartrate vs. Silver Oxalate for Precursor Selection

For applications requiring controlled thermal decomposition to metallic silver, disilver tartrate offers a distinct safety and process advantage over silver oxalate. Differential scanning calorimetry (DSC) reveals that silver tartrate undergoes a single endothermic decomposition event [1]. In stark contrast, silver oxalate decomposes explosively at approximately 140°C, releasing silver nanoparticles and carbon dioxide in a highly exothermic reaction [2]. This fundamental difference in decomposition thermodynamics (endothermic vs. explosive exothermic) dictates that silver tartrate is a safer, more controllable precursor for thermal processing in conductive ink formulations or nanoparticle synthesis.

Conductive Inks Thermal Analysis Silver Precursors

Silver Content and Loading Efficiency: Disilver Tartrate vs. Other Silver Carboxylate Precursors

Disilver tartrate provides a theoretical silver content of 59.3% by weight, with actual measured silver content reaching 65.05% in synthesized samples [1]. This places it intermediate among common organic silver precursors: lower than silver carbonate (78.3% theoretical, 78% actual) and silver oxalate (71.1% theoretical, 75.72% actual), but higher than silver citrate (63.2% theoretical, 65.4% actual) [2]. This moderate silver loading, combined with its controlled endothermic decomposition, makes disilver tartrate a balanced choice when both silver density and thermal safety are prioritized.

Silver Precursors Conductive Inks Metal Loading

Solubility Profile: Disilver Tartrate vs. Silver Acetate in Aqueous Systems

Disilver tartrate is sparingly soluble in water (exact Ksp not widely reported but characterized as 'sparingly soluble') , contrasting sharply with silver acetate, which exhibits a water solubility of 10.2 g/L at 20°C . This nearly two-order-of-magnitude difference in aqueous solubility dictates that disilver tartrate is better suited for applications requiring sustained, low-level silver ion release (e.g., antimicrobial coatings or sustained-release formulations), whereas silver acetate would rapidly dissolve and release ions, potentially causing cytotoxicity or short functional lifetimes.

Solubility Silver Salts Formulation

Disilver Tartrate (CAS 20963-87-5): Quantitatively Justified Application Scenarios Based on Comparative Evidence


Low-Dose Antimicrobial Formulations for Pseudomonas aeruginosa Control

Based on the 10-fold lower MIC compared to silver nitrate against P. aeruginosa (8 μg/mL vs. ~80 μg/mL) [1], disilver tartrate is the preferred silver source when minimizing silver exposure is critical, such as in burn wound dressings, catheter coatings, or ophthalmic formulations where local cytotoxicity must be limited while maintaining antimicrobial efficacy.

Safe Thermal Precursor for Conductive Inks and Flexible Electronics

The endothermic decomposition behavior of silver tartrate, contrasted with the explosive exothermic decomposition of silver oxalate at ~140°C [2], makes it the safer choice for formulating particle-free conductive inks intended for inkjet printing or screen printing on temperature-sensitive substrates. Its moderate silver content (59.3-65.1%) provides sufficient metal loading without compromising process safety [3].

Sustained-Release Silver Ion Coatings and Sensors

The sparing aqueous solubility of disilver tartrate, which is at least two orders of magnitude lower than silver acetate (10.2 g/L) , enables prolonged, low-level silver ion release. This property is quantitatively advantageous for designing long-lasting antimicrobial surface coatings, electrochemical sensors requiring stable silver ion backgrounds, or controlled-release drug delivery systems where burst release must be avoided.

Reference Electrode for Thermodynamic and Electrochemical Studies

The well-characterized standard potential of the silver/silver-tartrate electrode (E° = 0.5610 V vs. SHE at 25°C) [4] provides a stable and reproducible reference for potentiometric measurements in aqueous solutions containing tartrate or other carboxylate ligands, offering an alternative to conventional Ag/AgCl electrodes in specific research contexts.

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